molecular formula C14H17N3O B13373530 N-(4-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine

N-(4-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine

Cat. No.: B13373530
M. Wt: 243.30 g/mol
InChI Key: QOADGHVCSCRBNU-UHFFFAOYSA-N
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Description

N-(4-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine is a synthetic organic compound that features a pyridine ring structure. Compounds containing pyridine rings are often used in various fields such as medicinal chemistry, organic synthesis, and materials science due to their unique chemical properties.

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

N-(pyridin-4-ylmethyl)-2-pyridin-2-yloxypropan-1-amine

InChI

InChI=1S/C14H17N3O/c1-12(18-14-4-2-3-7-17-14)10-16-11-13-5-8-15-9-6-13/h2-9,12,16H,10-11H2,1H3

InChI Key

QOADGHVCSCRBNU-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=CC=NC=C1)OC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine typically involves the reaction of 4-pyridinylmethylamine with 2-(2-pyridinyloxy)propyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions in reactors, followed by purification steps such as distillation, crystallization, or chromatography to isolate the desired product. The specific conditions and reagents used can vary depending on the scale and desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(4-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-pyridinylmethyl)-N-[2-(2-pyridinyloxy)ethyl]amine
  • N-(4-pyridinylmethyl)-N-[2-(2-pyridinyloxy)butyl]amine
  • N-(4-pyridinylmethyl)-N-[2-(2-pyridinyloxy)phenyl]amine

Uniqueness

N-(4-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine is unique due to its specific substitution pattern and the presence of both pyridine and pyridinyloxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

N-(4-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine is a compound characterized by its unique structural features, which include multiple functional groups that contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N3O, with a molecular weight of 243.30 g/mol. The compound includes a pyridine ring, which is known for its ability to engage in various biochemical interactions. This structural arrangement is critical for its biological activity.

Pharmacological Effects

Research indicates that compounds containing pyridine rings exhibit diverse pharmacological effects, including:

  • Antimicrobial Activity : Studies have shown that similar compounds can inhibit the growth of various bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Molecular docking studies have provided insights into how it binds to enzymes and receptors involved in critical biochemical pathways. For instance, it may act as an inhibitor of certain cytochrome P450 enzymes, affecting drug metabolism and pharmacokinetics.

Data Tables

Biological Activity Effect Reference
AntimicrobialInhibits bacterial growth
Anti-inflammatoryReduces inflammation
CytotoxicityInduces apoptosis

Case Studies

  • Antimicrobial Study : A study conducted on the effectiveness of similar pyridine derivatives demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli, suggesting potential for this compound in treating bacterial infections.
  • Cancer Research : In vitro studies indicated that this compound could reduce cell viability in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways.
  • Inflammation Model : Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines, indicating its potential use in managing inflammatory diseases.

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